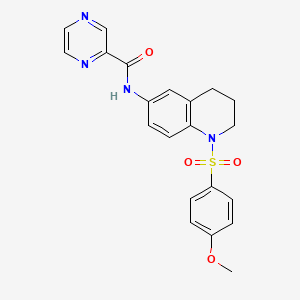

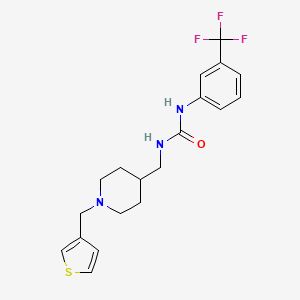

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the reaction of pyrazine-2-carboxylic acids with various amines . For example, the Yamaguchi reaction is widely applied to synthesize esters and lactones . It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . The structure of these compounds often includes easily-hydrolyzed groups (ester, amide) in the pyrazine nucleus .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazine derivatives often depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Aplicaciones Científicas De Investigación

Anti-cancer Properties

- Prostate Cancer Inhibition : A derivative exhibited significant anti-HDAC (histone deacetylase) and antiproliferative activity, demonstrating effectiveness in inhibiting the growth of prostate cancer cells in a xenograft tumor model (Liu et al., 2015).

- Cytotoxic Activity Against Cancer Cells : Compounds synthesized from the structural framework showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antibacterial and Antimicrobial Activity

- Antibacterial Activity : Novel derivatives have been synthesized and tested for their antibacterial properties, indicating the potential for development into new antimicrobial agents (Aghekyan et al., 2020).

Anti-mycobacterial and Anti-plasmodial Activities

- Anti-mycobacterial : Derivatives have shown activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Ekengard et al., 2017).

- Anti-plasmodial : Some complexes of this compound exhibited anti-plasmodial activity, indicating their potential as antimalarial agents.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives containing heterocyclic structures based on this compound are explored for their ability to inhibit human carbonic anhydrases, which are involved in various biochemical processes. This indicates potential applications in developing drugs to treat conditions associated with these enzymes (Komshina et al., 2020).

Direcciones Futuras

The future directions in the research and development of pyrazine derivatives likely involve further exploration of their synthetic pathways and biological activities . There is a rise in investigations of pyrazine containing candidates due to the diverse biological activities of pyrazine-based drugs .

Mecanismo De Acción

Target of Action

It is known that pyrazine derivatives, which this compound is a part of, have been found to possess numerous noteworthy pharmacological effects .

Mode of Action

It is known that pyrazine derivatives have diverse biological activities and their mode of action often involves interaction with various biological targets .

Biochemical Pathways

Pyrazine derivatives are known to affect various biological pathways due to their diverse biological activities .

Pharmacokinetics

It is known that sufficient lipophilicity for the molecule to cross mycobacterial wall and easily-hydrolyzed groups (ester, amide) in pyrazine nucleus are necessary for its activity .

Result of Action

It is known that pyrazine derivatives have diverse biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

It is known that the biological activity of pyrazine derivatives can be influenced by various factors .

Propiedades

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-17-5-7-18(8-6-17)30(27,28)25-12-2-3-15-13-16(4-9-20(15)25)24-21(26)19-14-22-10-11-23-19/h4-11,13-14H,2-3,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHWGDACNKLCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)

![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)

![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)

![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723438.png)

![tert-butyl6'-(aminomethyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-2'-carboxylate](/img/structure/B2723440.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2723441.png)